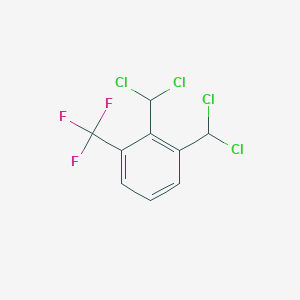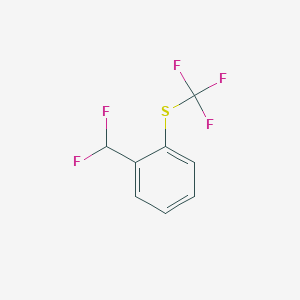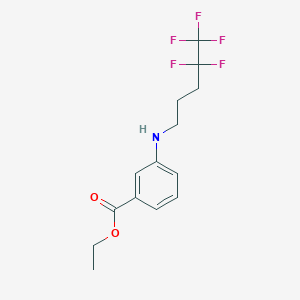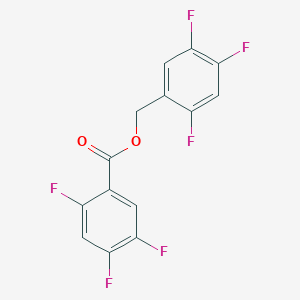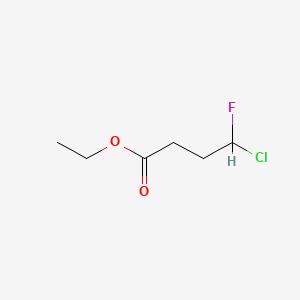
2,4-Dichloro-bis(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-bis(trifluoromethyl)aniline (DCBTA) is an aniline derivative that has a wide range of applications in the scientific research field. It is a colorless liquid, soluble in organic solvents, and has a melting point of 40-41°C. DCBTA is a common reagent used in organic synthesis, and it is a useful tool for the preparation of a variety of organic compounds. In addition, DCBTA has been used in a variety of research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.
作用機序
The mechanism of action of 2,4-Dichloro-bis(trifluoromethyl)aniline is not fully understood. However, it is believed that this compound acts as an oxidant, which can cause oxidative damage to cells and other organic molecules. In addition, this compound has been shown to interact with enzymes, proteins, and other molecules, which can affect their function and structure.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on the activity of enzymes involved in oxidative stress, such as superoxide dismutase and glutathione peroxidase. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, this compound has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
2,4-Dichloro-bis(trifluoromethyl)aniline has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. In addition, this compound is a relatively stable compound, which makes it suitable for a variety of experiments. However, this compound can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 2,4-Dichloro-bis(trifluoromethyl)aniline in scientific research. For example, this compound could be used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, this compound could be used to study the structure and properties of organic molecules, as well as to investigate the effects of drugs on gene expression. Furthermore, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used to study the effects of environmental toxins on cells and organisms.
合成法
2,4-Dichloro-bis(trifluoromethyl)aniline is synthesized by a two-step procedure. The first step involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate, which produces a trifluoromethanesulfonate salt. The second step involves the reaction of the salt with dichloroacetic acid in the presence of a base, such as potassium hydroxide, to produce this compound.
科学的研究の応用
2,4-Dichloro-bis(trifluoromethyl)aniline is a versatile reagent that has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic compounds, such as benzimidazoles, pyrroles, and pyridines. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, this compound has been used in laboratory experiments to study the structure and properties of organic molecules.
特性
IUPAC Name |
2,4-dichloro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZAVNZTJNBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










